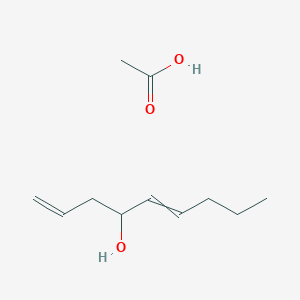

Acetic acid;nona-1,5-dien-4-ol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

64677-49-2 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

acetic acid;nona-1,5-dien-4-ol |

InChI |

InChI=1S/C9H16O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,6,8-10H,2-3,5,7H2,1H3;1H3,(H,3,4) |

InChI Key |

HZIZOAVWTXDVHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(CC=C)O.CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetic Acid;nona 1,5 Dien 4 Ol and Analogous Dienyl Esters

Chemo-selective Synthesis of the Nona-1,5-dien-4-ol (B14505639) Precursor

Reductive Transformations for Unsaturated Alcohol Generation

The selective reduction of α,β-unsaturated carbonyl compounds is a cornerstone for the synthesis of unsaturated alcohols like nona-1,5-dien-4-ol. A significant challenge lies in achieving selective reduction of the carbonyl group without affecting the carbon-carbon double bonds.

Recent advancements have focused on developing catalysts that can achieve this selectivity. For instance, a zinc-based catalyst (ZnNC-X) has demonstrated high selectivity for converting α,β-unsaturated carbonyl compounds into unsaturated alcohols, which are then hydrodeoxygenated to form alkenes. This two-step process involves the initial hydrogenation of the carbonyl group to an alcohol, followed by the removal of the hydroxyl group. The selectivity is controlled by the Lewis acidic-basic sites and Zn-Nx sites on the catalyst surface.

Another approach involves the use of iridium-based catalytic systems. For example, the combination of [Ir(cod)Cl]2, 1,3-bis(diphenylphosphino)propane (dppp), and Cs2CO3 with 2-propanol as a hydrogen donor facilitates the selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to their saturated counterparts. While this particular system is geared towards saturation, modifications in ligand and reaction conditions can tune the selectivity towards the generation of unsaturated alcohols.

Table 1: Comparison of Reductive Transformation Methods for Unsaturated Alcohol Generation

| Method | Catalyst System | Hydrogen/Hydride Source | Key Features |

| Selective Hydrodeoxygenation | ZnNC-X | H₂ | Two-step process: hydrogenation of C=O followed by deoxygenation. High selectivity for alkenes. |

| Transfer Hydrogenation | [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | 2-Propanol | Effective for the reduction of α,β-unsaturated carbonyls. |

| Catalytic Hydrosilylation | Cu(OAc)₂/Josiphos complex | Silanes | Highly enantioselective reduction of α,β-unsaturated nitriles, adaptable for carbonyls. |

Organometallic Approaches in Dienol Synthesis

Organometallic reagents are powerful tools for the construction of complex organic molecules, including dienols. These reagents, which contain a metal-carbon bond, can act as potent nucleophiles to form new carbon-carbon bonds with high degrees of control over stereochemistry.

The synthesis of dienols can be achieved through the reaction of organometallic reagents with appropriate electrophiles. For example, organolithium and Grignard reagents (organomagnesium) are widely used for their high reactivity. The synthesis of nona-1,5-dien-4-ol could be envisioned by the reaction of an organometallic species containing a pentenyl group with an appropriate aldehyde, such as acrolein. The choice of metal, ligands, and reaction conditions is crucial for tuning the reactivity and selectivity of the organometallic intermediate.

Transition metal complexes, such as those of zirconium, also play a significant role in dienol synthesis. Zirconocene complexes, for instance, can be used in the stereoselective synthesis of dienyl derivatives through processes like hydrozirconation of enynes.

Table 2: Overview of Organometallic Reagents in Synthesis

| Organometallic Reagent | Typical Precursors | Key Characteristics |

| Organolithium | Organic halides + Lithium metal | Highly reactive nucleophiles, strong bases. |

| Organomagnesium (Grignard) | Organic halides + Magnesium metal | Highly reactive nucleophiles, strong bases, widely used in C-C bond formation. |

| Organozirconium | Zirconocene dichloride | Used in stereoselective synthesis of dienes and dienols. |

Rearrangement Reactions for Dienyl Scaffold Construction

Rearrangement reactions, particularly sigmatropic rearrangements, offer a powerful strategy for constructing complex molecular scaffolds from simpler starting materials. These reactions involve the concerted reorganization of σ and π electrons, often leading to the formation of new carbon-carbon bonds and the generation of specific stereoisomers.

The google.comrsc.org-sigmatropic rearrangement of allylic ylides is a well-established method for the synthesis of homoallylic alcohols. This reaction can be catalyzed by transition metals and can be rendered enantioselective. While direct application to nona-1,5-dien-4-ol from simple precursors might be complex, this methodology is a testament to the power of rearrangement reactions in generating unsaturated alcohol frameworks.

Another relevant class of reactions is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. While this reaction does not directly produce a linear dienol, the resulting cyclic structures can be further manipulated to yield the desired scaffold. The stereochemistry of the Diels-Alder reaction is highly predictable, with the stereochemistry of the diene and dienophile being preserved in the product.

Esterification Strategies for Acetic Acid;nona-1,5-dien-4-ol

The final step in the synthesis of this compound is the esterification of the nona-1,5-dien-4-ol precursor with acetic acid. This reaction, while seemingly straightforward, presents challenges related to catalyst selection, reaction conditions, and the potential for side reactions involving the unsaturated dienol.

Contemporary Catalytic Systems in Esterification

The classic Fischer-Speier esterification involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk However, modern synthetic chemistry has seen the development of a wide array of more sophisticated and milder catalytic systems to improve yields, selectivities, and environmental friendliness.

Homogeneous and Heterogeneous Catalysis: Homogeneous acid catalysts, such as p-toluenesulfonic acid, remain effective. google.com However, their separation from the reaction mixture can be problematic. This has led to the development of heterogeneous catalysts, which are in a different phase from the reactants and can be easily filtered off. Examples include ion-exchange resins like Amberlyst-15, which have shown efficacy in the esterification of acetic acid with various alcohols. researchgate.net

Metal-Based Catalysts: Gold nanoparticles supported on materials like TiO₂ have been shown to catalyze the oxidative esterification of alcohols. researchgate.net These systems can operate under continuous flow conditions and without the need for a base. Cobalt-based catalysts have also been developed for the regio- and stereoselective addition of carboxylic acids to alkynes to form enol esters. organic-chemistry.org

Base-Catalyzed Esterification: While acid catalysis is more common, base-catalyzed methods have also been developed. A practical and efficient base-catalyzed esterification has been reported for the synthesis of a broad range of esters from simple alcohols with unactivated tert-butyl esters under mild conditions. rsc.org

Table 3: Selected Catalytic Systems for Esterification

| Catalyst Type | Example | Advantages |

| Homogeneous Acid | p-Toluenesulfonic acid | High activity. |

| Heterogeneous Acid | Amberlyst-15 (Ion-exchange resin) | Easy separation and reusability. researchgate.net |

| Gold Nanoparticles | Au/TiO₂ | Mild conditions, continuous flow possible. researchgate.net |

| Cobalt Complex | Co(BF₄)₂/tridentate phosphine (B1218219)/zinc | High regio- and stereoselectivity for enol esters. organic-chemistry.org |

| Homogeneous Base | Not specified in provided context | Mild conditions, good functional group tolerance. rsc.org |

Stereoselective Formation of Dienyl Esters

Achieving stereoselectivity in the formation of dienyl esters is a significant synthetic challenge. The geometry of the double bonds in the final product is often dictated by the stereochemistry of the dienol precursor and the reaction conditions of the esterification.

Boron Lewis acid catalysis has emerged as a powerful tool for the stereoselective synthesis of enol esters. For example, B(C₆F₅)₃ has been used to catalyze the intermolecular carboacyloxylation of ynamides with esters, yielding fully substituted acyclic enol esters with high Z/E selectivity. nih.gov This methodology highlights the potential for Lewis acid catalysis to control the stereochemical outcome of ester formation.

Furthermore, cobalt-catalyzed hydro-oxycarbonylation of alkynes with carboxylic acids provides enol esters with high regio- and stereoselectivity. organic-chemistry.org The choice of ligand is crucial in these systems for achieving high yields and selectivities. These advanced catalytic methods offer precise control over the stereochemistry of the resulting dienyl ester, which is critical for applications where specific isomers are required.

Biocatalytic Pathways for Unsaturated Alcohol and Ester Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.govresearchgate.net The use of whole cells and isolated enzymes allows for reactions to occur under mild conditions, often with high regio- and stereoselectivity, which is particularly advantageous for the synthesis of complex molecules like unsaturated alcohols and esters. nih.govnih.gov

Whole-Cell Biocatalysis for Dienol Synthesis

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform multi-step reactions, complete with cofactor regeneration. nih.gov This approach is particularly effective for the synthesis of complex molecules from simple starting materials. While direct microbial production of nona-1,5-dien-4-ol is not extensively documented, analogous processes for producing other unsaturated alcohols, such as sesquiterpenes in engineered Escherichia coli, highlight the potential of this strategy. mdpi.com

In such systems, the biosynthetic pathway for a target molecule is constructed within a microbial host. For instance, the production of the sesquiterpene (+)-zizaene, an unsaturated alcohol precursor, was achieved in E. coli by engineering the mevalonate (MEV) pathway and expressing a codon-optimized zizaene synthase. mdpi.com This demonstrates the feasibility of utilizing microbial platforms to synthesize complex unsaturated alcohols from simple carbon sources like glucose. mdpi.com

Key to the success of whole-cell biocatalysis is the optimization of precursor and enzyme supply. Modulating the expression of key enzymes in the biosynthetic pathway can significantly enhance the final product titer. mdpi.com For example, increasing the supply of farnesyl diphosphate (FDP), a precursor for many terpenes, and optimizing the expression of the terpene synthase are critical bottlenecks that need to be addressed for efficient production. mdpi.com

The table below illustrates the impact of pathway engineering on the production of (+)-zizaene in E. coli, a model system for the synthesis of complex unsaturated alcohols.

| Engineering Strategy | Key Genes/Pathways Modified | Titer Improvement | Reference |

| Precursor Supply Enhancement | Mevalonate (MEV) pathway introduction | 2.7-fold | mdpi.com |

| Enzyme Expression Optimization | Use of distinct promoters for zizaene synthase | 7.2-fold | mdpi.com |

| Gene Copy Number Increase | Multi-plasmid strain with multiple copies of zizaene synthase | 1.3-fold | mdpi.com |

| Fermentation Optimization | Optimized fermentation conditions | 2.2-fold | mdpi.com |

Enzymatic Transformations for Esterification and Alcohol Oxidation

Isolated enzymes offer a more direct approach for specific chemical transformations, such as the esterification of alcohols or the oxidation of hydrocarbons. Lipases are particularly versatile enzymes for esterification reactions, including the acylation of unsaturated alcohols to produce their corresponding esters. rsc.orgutupub.firesearchgate.netresearchgate.net

The enzymatic synthesis of dienyl esters, such as this compound, can be achieved through the lipase-catalyzed acylation of the corresponding dienol. Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for the acylation of secondary alcohols. utupub.fi The choice of acyl donor and reaction solvent can significantly influence the reaction rate and yield. Vinyl acetate (B1210297) is a common acyl donor for irreversible transesterification reactions. utupub.fi

For example, the enzymatic synthesis of eugenyl acetate, an ester of the unsaturated phenol eugenol, was successfully achieved using liquid lipases. nih.gov An optimization of reaction parameters, including temperature, molar ratio of reactants, and enzyme load, led to a high conversion of 91.80% in just 2 hours. nih.gov This highlights the efficiency of enzymatic esterification for producing esters from unsaturated alcohol precursors.

The table below summarizes the optimized conditions for the enzymatic synthesis of eugenyl acetate, providing a model for the esterification of analogous unsaturated alcohols.

| Parameter | Optimal Condition | Result | Reference |

| Lipase | Lipozyme TL 100L | High Conversion | nih.gov |

| Temperature | 55 °C | 91.80% conversion | nih.gov |

| Acyl Donor:Alcohol Molar Ratio | 1:1 (Acetic anhydride:Eugenol) | High Conversion | nih.gov |

| Enzyme Load | 10 wt% | 91.80% conversion | nih.gov |

| Reaction Time | 2 hours | 91.80% conversion | nih.gov |

Furthermore, biocatalytic oxidation of unsaturated hydrocarbons presents a potential route for the synthesis of dienols. While less common, the selective oxidation of C-H bonds in unsaturated systems can be achieved using specific enzymatic systems. mdpi.com

Mechanistic Investigations of Acetic Acid;nona 1,5 Dien 4 Ol Transformations

Reaction Mechanism Elucidation in Dienyl Ester Formation

The formation of the ester, acetic acid;nona-1,5-dien-4-ol (B14505639), from nona-1,5-dien-4-ol and an acetic acid derivative is a critical transformation. Understanding the underlying mechanisms is key to controlling reaction outcomes, including yield and stereoselectivity.

The reaction rate is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. Kinetic studies of similar esterification reactions have shown that the process often follows second-order kinetics. nih.gov For instance, the esterification of oleic acid with methanol has been described by a second-order model. nih.gov The activation energy (Ea) for such reactions typically falls within a range that indicates the reaction is sensitive to temperature changes. For example, the activation energy for the esterification of oleic acid over a solid acid catalyst was found to be 81.77 kJ mol⁻¹. nih.gov

Thermodynamically, esterification is often a slightly endothermic or thermoneutral process. The change in enthalpy (ΔH) for the esterification of oleic acid was determined to be positive, indicating an endothermic reaction. nih.gov The change in Gibbs free energy (ΔG) determines the spontaneity of the reaction, with positive values indicating a nonspontaneous process under standard conditions, often requiring energy input to proceed. nih.gov The equilibrium constant (K) for esterification reactions can vary significantly with temperature. mdpi.com For the formation of various esters in Baijiu, the equilibrium constant was shown to increase with temperature. mdpi.com

Table 1: Representative Thermodynamic Parameters for Esterification of a Fatty Acid nih.gov

| Parameter | Value |

| Activation Energy (Ea) | 81.77 kJ mol⁻¹ |

| Enthalpy Change (ΔH) | 78.94 kJ mol⁻¹ |

| Entropy Change (ΔS) | 135.3 J mol⁻¹ K⁻¹ |

| Gibbs Free Energy Change (ΔG) | 33.03 kJ mol⁻¹ |

Note: Data is for the esterification of oleic acid and serves as an illustrative example.

Catalysts play a pivotal role in esterification, not only by increasing the reaction rate but also by influencing the stereochemical outcome, particularly when dealing with chiral centers like the C4 position in nona-1,5-dien-4-ol. The choice of catalyst and reagents can direct the reaction towards a specific stereoisomer.

Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com Alternatively, the reaction can be promoted by using activated derivatives of acetic acid, such as acetyl chloride or acetic anhydride. The reaction of an alcohol with an acid chloride is typically faster and effectively irreversible due to the formation of HCl gas. youtube.com

For controlling stereochemistry, enzymatic catalysis offers a powerful approach. Lipases are frequently used for the kinetic resolution of racemic alcohols, selectively esterifying one enantiomer at a much faster rate than the other. This would be a viable strategy for obtaining enantiomerically enriched acetic acid;nona-1,5-dien-4-ol.

In recent years, various metal-based and metal-free catalysts have been developed for esterification. nih.gov For instance, hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄) has been shown to be an effective catalyst for the esterification of carboxylic acids with alcohols, including bulky secondary ones. researchgate.net The mechanism in such cases often involves the coordination of the metal center to the carbonyl oxygen, enhancing its electrophilicity. The choice of ligands on a metal catalyst can create a chiral environment around the active site, leading to stereoselective transformations.

Mechanistic Studies of Dienyl System Reactivity

The 1,5-diene moiety in nona-1,5-dien-4-ol is a versatile functional group that can participate in a variety of mechanistically distinct reactions, including sigmatropic rearrangements, cross-coupling reactions, and redox isomerizations.

The 1,5-diene structure of nona-1,5-dien-4-ol makes it a prime candidate for nih.govnih.gov-sigmatropic rearrangements, specifically the Cope rearrangement. libretexts.org The Cope rearrangement is a thermally or photochemically induced intramolecular isomerization of a 1,5-diene. libretexts.org In the case of nona-1,5-dien-4-ol, the presence of a hydroxyl group at the C4 position opens up the possibility of an Oxy-Cope rearrangement.

In the Oxy-Cope rearrangement, the initial nih.govnih.gov-sigmatropic shift leads to the formation of an enol, which then tautomerizes to a more stable carbonyl compound. libretexts.org This tautomerization provides a thermodynamic driving force for the reaction, often making it irreversible. The mechanism involves a concerted, pericyclic transition state.

Gold(I) catalysts have been shown to facilitate nih.govnih.gov-sigmatropic rearrangements of related propargylic esters and vinyl ethers. nih.govnih.gov These reactions are proposed to proceed through cationic intermediates, and their reversibility has been a subject of investigation. nih.gov While not directly a 1,5-diene, these studies provide insight into metal-catalyzed rearrangements of unsaturated systems.

The dienyl moiety of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov Common examples include the Suzuki, Heck, and Sonogashira reactions, which typically involve palladium catalysts. wikipedia.orgnih.gov

The general mechanism for these cross-coupling reactions involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to an organic halide or triflate. nih.gov

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling, organotin in Stille coupling) is transferred to the palladium(II) complex. nih.govscispace.com

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is eliminated, regenerating the palladium(0) catalyst. nih.gov

In the context of a dienyl system, the reactivity and regioselectivity of the cross-coupling reaction would depend on the specific reaction conditions and the nature of the coupling partners. For instance, palladium-catalyzed reactions can be directed by the hydroxyl group in dienyl alcohols, influencing the regioselectivity of bond formation. nih.gov The use of specific ligands can also dramatically accelerate the rate-determining transmetalation step in Stille cross-coupling reactions. researchgate.net

Table 2: Elementary Steps in a Generalized Palladium-Catalyzed Cross-Coupling Cycle nih.gov

| Step | Description |

| Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X |

| Transmetalation | R-Pd(II)-X + R'-M → R-Pd(II)-R' + M-X |

| Reductive Elimination | R-Pd(II)-R' → R-R' + Pd(0) |

While nona-1,5-dien-4-ol is an acyclic alcohol, the principles of redox isomerization observed in unsaturated cyclic alcohols can be relevant to its reactivity. Redox isomerization involves the intramolecular transfer of hydrogen, leading to a constitutional isomer with a different oxidation state at specific carbons. rsc.org

Metal catalysts are often employed to promote the isomerization of unsaturated alcohols. For example, propargylic alcohols can be transformed into α,β-unsaturated carbonyl compounds through metal-catalyzed rearrangements that involve redox processes. rsc.org The mechanism of these reactions can vary depending on the metal catalyst used.

In biological systems, the oxidation of cyclic alcohols can lead to the formation of dicarboxylic acids. nih.gov These transformations are catalyzed by enzymes and involve a series of oxidation steps. The oxidation of alcohols often proceeds via the removal of a hydride by an oxidizing agent, such as a metal-based reagent or through enzymatic cofactors like NAD⁺. nih.govkhanacademy.org The initial step in the oxidation of an alcohol typically involves the formation of a chromate ester in the case of chromium-based oxidants, followed by the elimination of the alpha-hydrogen. khanacademy.org

Computational Chemistry Approaches to Reaction Mechanisms and Conformational Analysis

Computational chemistry serves as a powerful tool for elucidating the complex mechanistic pathways and conformational landscapes of organic molecules. In the context of transformations involving the esterification product of acetic acid and nona-1,5-dien-4-ol, namely nona-1,5-dien-4-yl acetate (B1210297), computational methods provide indispensable insights into potential intramolecular reactions, such as the intramolecular Diels-Alder (IMDA) reaction. This section explores the application of these theoretical approaches to understand the reaction dynamics and stereochemical outcomes.

The intramolecular Diels-Alder reaction of a molecule like nona-1,5-dien-4-yl acetate, a substituted 1,3,8-nonatriene system, is a prime candidate for computational investigation. nih.gov Such studies typically employ Density Functional Theory (DFT) to model the electronic structure and predict the energetics of the reaction pathway. A common and effective level of theory for these systems is B3LYP with a 6-31G* or higher basis set, which has been shown to provide reliable predictions of thermochemistry for molecular systems. nih.gov These calculations can accurately map the potential energy surface, identifying the structures of reactants, transition states, and products.

A key focus of computational analysis in IMDA reactions is the determination of activation energies for competing reaction channels, which allows for the prediction of reaction rates and stereoselectivity. nih.gov For an ester-linked 1,3,8-nonatriene, the connection between the diene and dienophile moieties introduces conformational constraints that significantly influence the geometry of the transition state. nih.gov Computational models can explore the various possible conformations of the tether and their corresponding transition states, typically categorized as endo or exo pathways, which lead to different stereoisomeric products.

Detailed research findings from DFT calculations on analogous penta-1,3-dienyl acrylates have shown that predicted stereoselectivities are in excellent agreement with experimental results. nih.gov These studies reveal that while substituents on the diene portion of the molecule may have a minimal impact on reactivity or the resulting trans/cis stereoselectivity, substituents on the dienophile terminus can exert a substantial effect on both the reaction rate and the stereochemical outcome. nih.gov The transition state models highlight the interplay of steric and electronic effects between the tether and dienophile substituents, as well as the strain within the newly forming ring, as critical factors governing the reaction's course. nih.gov

The following table presents representative data from computational studies on Diels-Alder reactions, illustrating the types of energetic parameters that are calculated to predict reaction feasibility and selectivity.

| Reaction Pathway | Activation Energy (kJ/mol) | Enthalpy of Reaction (kJ/mol) |

| Exo Pathway | 93.91 | -140.29 |

| Endo Pathway | 92.50 | -142.43 |

| Aromatic Dienophile | 61.77 | -228.92 |

| Non-Aromatic Dienophile | 93.91 | -140.29 |

| Note: Data is illustrative and derived from computational studies on various Diels-Alder systems to demonstrate typical calculated values. etamu.edu |

The table below showcases key geometric parameters that are typically determined from computational models of Diels-Alder transition states. These parameters are crucial for understanding the synchronicity of the bond-forming events and the steric interactions that dictate the stereochemical outcome.

| Parameter | Description | Typical Calculated Value Range |

| C1-C6 Bond Length | Distance between the termini of the diene and dienophile in the transition state. | 2.1 - 2.3 Å |

| C4-C5 Bond Length | Distance between the internal carbons of the diene and dienophile in the transition state. | 2.1 - 2.3 Å |

| Dihedral Angle (Tether) | Torsional angle defining the conformation of the connecting chain in the transition state. | Varies significantly with tether structure |

| Note: Values are representative for typical Diels-Alder transition states. |

Advanced Characterization Methodologies for Dienyl Esters

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like nona-1,5-dien-4-yl acetate (B1210297). Both ¹H and ¹³C NMR provide critical data on the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals are expected for the various protons within the molecule. The vinylic protons on the two double bonds would appear in the downfield region, typically between 5.0 and 6.5 ppm. The specific chemical shifts and coupling constants (J-values) between these protons are instrumental in assigning the stereochemistry (E/Z or cis/trans) of the double bonds. The proton on the carbon bearing the ester group (C4) would likely resonate in the 4.5-5.5 ppm range, shifted downfield due to the electronegative oxygen atom. The acetyl group's methyl protons would give rise to a characteristic sharp singlet around 2.0 ppm .

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton libretexts.org. The carbonyl carbon of the ester group is highly deshielded and typically appears in the 170-180 ppm region libretexts.org. Carbons involved in the double bonds (olefinic carbons) would resonate between 110 and 140 ppm. The carbon attached to the ester oxygen (C4) would be found in the 60-80 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Acetic acid;nona-1,5-dien-4-ol (B14505639) This table is interactive. Click on the headers to sort.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-COO- | ~2.0 (s) | ~21 |

| -COO-C=O | - | ~170 |

| H-C4 | ~5.0-5.4 (m) | ~70-75 |

| H₂-C1 | ~5.0-5.3 (m) | ~115-120 |

| H-C2 | ~5.7-6.0 (m) | ~135-140 |

| H-C5 | ~5.4-5.6 (m) | ~125-130 |

| H-C6 | ~5.4-5.6 (m) | ~130-135 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also provides valuable structural information through analysis of fragmentation patterns researchgate.net.

For nona-1,5-dien-4-yl acetate (C₁₁H₁₈O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.26 g/mol ). Electron ionization (EI) would induce characteristic fragmentation. A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a base peak libretexts.org. Another typical fragmentation is the loss of a neutral acetic acid molecule (60 Da), resulting in a fragment ion [M-60]⁺. Cleavage at the allylic positions is also common for unsaturated systems, providing further structural clues.

Table 2: Expected Key Mass Fragments for Acetic acid;nona-1,5-dien-4-ol This table is interactive. Click on the headers to sort.

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 182 | [C₁₁H₁₈O₂]⁺ | Molecular Ion |

| 122 | [C₉H₁₄]⁺ | Loss of acetic acid [M - CH₃COOH]⁺ |

| 99 | [C₆H₇O]⁺ | Cleavage fragment |

| 69 | [C₅H₉]⁺ | Allylic cleavage fragment |

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule spectroscopyonline.com. For a dienyl ester like nona-1,5-dien-4-yl acetate, the IR spectrum would be dominated by absorptions characteristic of the ester and alkene moieties purdue.edu.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching absorption, which typically appears around 1735-1750 cm⁻¹ spectroscopyonline.comuobabylon.edu.iqquimicaorganica.org. The presence of unsaturation adjacent to the ester oxygen does not significantly shift this peak. Additionally, two distinct C-O stretching bands are characteristic of esters and are found in the 1000-1300 cm⁻¹ region uobabylon.edu.iqquimicaorganica.org. The alkene C=C stretching vibrations would result in medium to weak bands around 1640-1680 cm⁻¹. The =C-H stretching of the vinyl groups would be observed just above 3000 cm⁻¹, while the =C-H bending vibrations give rise to characteristic absorptions in the 650-1000 cm⁻¹ range, which can help in determining the substitution pattern of the double bonds.

Table 3: Characteristic Infrared (IR) Absorption Frequencies This table is interactive. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3010-3100 | =C-H | Stretch | Medium |

| 2850-2960 | C-H (Alkyl) | Stretch | Medium-Strong |

| 1735-1750 | C=O (Ester) | Stretch | Strong |

| 1640-1680 | C=C (Alkene) | Stretch | Weak-Medium |

| 1000-1300 | C-O (Ester) | Stretch | Strong |

Chromatographic Separation and Quantification of Dienyl Esters and Related Isomers

Chromatographic techniques are indispensable for separating dienyl esters from reaction mixtures, natural extracts, and for isolating individual isomers.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and selective method for the analysis of complex mixtures and the detection of trace-level components. The use of sub-2 µm particle columns in UHPLC allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

This technique would be particularly useful for quantifying trace amounts of nona-1,5-dien-4-yl acetate and its isomers in various matrices. A reversed-phase column (e.g., C18) with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would likely provide good separation. The MS detector, operating in selected ion monitoring (SIM) mode, can be set to detect the specific m/z of the molecular ion or characteristic fragment ions, ensuring high selectivity and enabling accurate quantification even at very low concentrations.

Table 4: Illustrative UHPLC-MS Parameters for Dienyl Ester Analysis This table is interactive. Click on the headers to sort.

| Parameter | Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5-10 minutes |

| Flow Rate | 0.3-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Gas Chromatography (GC) is a premier technique for analyzing volatile compounds like dienyl esters. It is widely used for assessing the purity of a sample and for determining the relative proportions of different products and isomers in a mixture researchgate.net.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound (nona-1,5-dien-4-yl acetate) |

| Acetonitrile |

| Formic Acid |

Chiroptical Studies and Stereochemical Determination of Enantiomerically Enriched Dienyl Esters

The stereochemical configuration of enantiomerically enriched dienyl esters, such as this compound, is a critical determinant of their biological activity and chemical reactivity. Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive techniques for elucidating the absolute configuration and conformational preferences of these molecules in solution. The primary chiroptical techniques employed for such stereochemical determinations are optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy.

The stereochemical assignment of dienyl esters is often approached by analyzing the chiroptical properties of the parent dienol or by derivatizing the alcohol with a chromophoric auxiliary to enhance the CD signal. The inherent chirality of the nona-1,5-dien-4-ol core, stemming from the stereogenic center at C-4, gives rise to measurable chiroptical effects.

A fundamental parameter in chiroptical studies is the specific rotation, [α], which is a measure of the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (typically the sodium D-line, 589 nm), temperature, and concentration. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign.

| Enantiomer | Specific Rotation [α]D20 | Concentration (g/100 mL) | Solvent |

|---|---|---|---|

| (R)-nona-1,5-dien-4-ol | -15.8 | 1.0 | Chloroform |

| (S)-nona-1,5-dien-4-ol | +15.5 | 1.1 | Chloroform |

Circular dichroism (CD) spectroscopy provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of atoms around the stereocenter.

For dienyl esters, the electronic transitions of the carbon-carbon double bonds and the carbonyl group of the ester moiety act as chromophores. The coupling between these chromophores can lead to characteristic CD spectra that can be used to assign the absolute configuration. In cases where the inherent chromophores provide weak CD signals, derivatization with a suitable chromophoric agent can induce strong exciton-coupled CD spectra, which are particularly useful for unambiguous stereochemical assignment.

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity (Δε, M-1cm-1) | Solvent |

|---|---|---|---|

| (S)-acetic acid;nona-1,5-dien-4-ol | 210 | +5.2 | Methanol |

| 235 | -1.8 | ||

| (R)-acetic acid;nona-1,5-dien-4-ol | 210 | -5.1 | Methanol |

| 235 | +1.9 |

The interpretation of CD spectra is often supported by theoretical calculations, such as time-dependent density functional theory (TD-DFT), which can predict the CD spectra for different stereoisomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the dienyl ester can be confidently assigned. This combination of experimental chiroptical studies and theoretical calculations provides a robust methodology for the stereochemical determination of enantiomerically enriched dienyl esters.

Applications of Acetic Acid;nona 1,5 Dien 4 Ol in Complex Organic Synthesis

Acetic Acid; Nona-1,5-dien-4-ol (B14505639) as a Versatile Synthetic Building Block

The structural features of acetic acid;nona-1,5-dien-4-ol lend themselves to a variety of synthetic manipulations, making it a highly versatile building block. The secondary alcohol at the C-4 position can serve as a handle for further functionalization, such as oxidation to a ketone, or it can be used to introduce chirality. The acetate (B1210297) group provides a latent hydroxyl functionality that can be revealed under specific conditions.

The diene system, spanning from C-1 to C-2 and C-5 to C-6, is arguably the most reactive and synthetically useful part of the molecule. This non-conjugated diene can be isomerized to a conjugated system under appropriate catalytic conditions, thereby opening up pathways for a host of pericyclic reactions. Furthermore, the individual double bonds can be selectively functionalized through reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation, leading to the introduction of new stereocenters and functional groups. The strategic placement of the alcohol and ester functionalities relative to the diene system allows for potential intramolecular reactions, leading to the formation of cyclic structures.

Strategic Incorporation into Natural Product Synthesis

Natural products often possess complex carbon skeletons and a high degree of stereochemical complexity. The nona-1,5-dien-4-ol framework could theoretically be a precursor to various natural product motifs. For instance, the nine-carbon chain could be elaborated to form the backbone of polyketide-derived natural products. The dienyl system is a common feature in many terpenes and other isoprenoid-based natural products.

A hypothetical synthetic route towards a natural product could involve the stereoselective synthesis of a chiral nona-1,5-dien-4-ol derivative. This chiral building block could then be subjected to a series of transformations, such as ring-closing metathesis to form a cyclic core, followed by further functionalization of the remaining double bond and the hydroxyl group. The ability to control the stereochemistry at the C-4 position would be crucial for the synthesis of a specific stereoisomer of the target natural product.

Cycloaddition Reactions (e.g., Diels-Alder) of the Dienyl Moiety

While nona-1,5-diene is a non-conjugated diene, it can be isomerized to a conjugated diene, such as nona-1,3-diene or nona-2,4-diene, under basic or acidic conditions, or through transition metal catalysis. Once conjugated, the diene can readily participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.

The reactivity of the conjugated nonadienol derivative in a Diels-Alder reaction would be influenced by the substituents on both the diene and the dienophile. The presence of the hydroxyl or acetate group could direct the stereochemical outcome of the cycloaddition, leading to the formation of a specific diastereomer. This approach could be utilized to synthesize complex bicyclic or polycyclic systems that are common in natural products and medicinally important compounds.

| Reaction Type | Reactant | Potential Product |

| Isomerization | This compound | Acetic acid;nona-1,3-dien-4-ol |

| Diels-Alder | Acetic acid;nona-1,3-dien-4-ol + Dienophile | Substituted cyclohexene (B86901) derivative |

Utility in Stereoselective Carbon-Carbon Bond Forming Reactions

The chiral center at C-4 in nona-1,5-dien-4-ol can be exploited to induce stereoselectivity in various carbon-carbon bond-forming reactions. For example, the hydroxyl group can act as a directing group in reactions such as substrate-controlled epoxidations or cyclopropanations of the adjacent double bond. This would allow for the diastereoselective introduction of new functional groups.

Furthermore, the allylic alcohol moiety can be utilized in stereoselective allylic alkylation reactions. By converting the alcohol to a suitable leaving group, the substrate can undergo nucleophilic substitution with high stereocontrol, often with the aid of a transition metal catalyst. This methodology is a powerful tool for the construction of new carbon-carbon bonds with defined stereochemistry. The remote double bond could also participate in intramolecular reactions, leading to the formation of cyclic products with multiple stereocenters.

Synthesis of Polyfunctionalized Organic Molecules via Dienyl Intermediates

The two double bonds in this compound provide ample opportunities for the introduction of multiple functional groups. Selective transformations of each double bond can lead to a diverse array of polyfunctionalized molecules. For instance, one double bond could be selectively epoxidized and then opened with a nucleophile, while the other double bond is dihydroxylated.

Environmental Fate and Biotransformation Pathways of Dienyl Esters

Aquatic and Terrestrial Biodegradation of Dienyl Esters

In aquatic and terrestrial environments, the primary fate of dienyl esters is biodegradation, mediated by a wide variety of microorganisms. The process typically begins with the enzymatic hydrolysis of the ester bond.

In anoxic environments like marine sediments, the biodegradation of esters occurs in the absence of oxygen. researchgate.net For ester compounds, this process is influenced by the availability of alternative electron acceptors such as nitrate (B79036) and sulfate (B86663). In many marine sediments, sulfate reduction is a dominant anaerobic biodegradation process. mdpi.comnih.gov

The initial step in the anaerobic degradation of a dienyl ester is the hydrolysis of the ester linkage, yielding the parent alcohol (nona-1,5-dien-4-ol) and carboxylic acid (acetic acid). This hydrolysis can be carried out by a variety of anaerobic bacteria. nih.gov Following hydrolysis, the resulting unsaturated alcohol and acetic acid are further metabolized. Unsaturated hydrocarbons can be degraded under methanogenic conditions, often initiated by the addition of water to the double bond. oup.com

Studies on a variety of alkyl esters in marine sediment have shown that structural features significantly impact the rate and extent of anaerobic biodegradation. researchgate.net For instance, unsaturated esters have been observed to degrade more rapidly than their saturated counterparts. researchgate.net The total carbon number and the degree of branching also influence biodegradability, with linear esters in the C12 to C18 range showing higher rates of degradation. researchgate.net

Table 2: Influence of Chemical Structure on Anaerobic Biodegradation of Esters in Marine Sediment

| Structural Feature | Effect on Biodegradation Rate | Reference |

|---|---|---|

| Unsaturation | Increased rate | researchgate.net |

| Branching | Decreased rate | researchgate.net |

| Total Carbon Number | Optimal range of C12-C18 | researchgate.net |

Source: Based on findings from Herman and Roberts (2006). researchgate.net

The fundamental biochemical reaction in the degradation of esters is the cleavage of the ester bond through hydrolysis. frontiersin.orgnih.gov This reaction is catalyzed by a broad class of enzymes known as hydrolases, specifically esterases and lipases, which are ubiquitous in microorganisms. mdpi.com

The enzymatic hydrolysis of acetic acid;nona-1,5-dien-4-ol (B14505639) would yield acetic acid and nona-1,5-dien-4-ol.

Degradation Pathway:

Step 1: Ester Hydrolysis:

Acetic acid;nona-1,5-dien-4-ol + H₂O --(Esterase/Lipase)--> Acetic Acid + Nona-1,5-dien-4-ol

Step 2: Further Metabolism:

Acetic Acid: A simple organic acid, acetic acid is readily metabolized by a vast range of microorganisms through central metabolic pathways like the Krebs cycle. nih.gov

Nona-1,5-dien-4-ol: This unsaturated alcohol would be subject to further microbial degradation. The pathways for the degradation of unsaturated aliphatic compounds can involve oxidation of the alcohol group and saturation or cleavage of the double bonds. mdpi.com

Structure-Activity Relationships in Dienyl Ester Biodegradability

The rate and extent to which dienyl esters are biodegraded are intrinsically linked to their molecular structure. Several key structural features have been identified that influence the susceptibility of these compounds to microbial attack.

Ester Bond Accessibility: The primary site of initial attack is the ester bond. Steric hindrance around the carbonyl group or the alcohol moiety can significantly reduce the rate of enzymatic hydrolysis. Bulky substituents near the ester linkage may impede the ability of microbial esterases to bind to the substrate.

Unsaturation: The presence of double bonds in the alcohol or acid portion of the ester can influence biodegradability. Studies have shown that unsaturated esters may be degraded more rapidly than their saturated analogs under certain conditions, particularly in anaerobic environments. researchgate.net However, the configuration of the double bond (e.g., Z- vs. E-isomer) can also affect degradation rates. researcher.life

Chain Length and Branching: For aliphatic esters, the length and branching of the hydrocarbon chains are critical. In anaerobic marine sediments, an optimal total carbon number of 12 to 18 has been associated with the highest biodegradation rates. researchgate.net Branching in either the alcohol or acid moiety generally leads to greater resistance to biodegradation. researchgate.net

Hydrophilicity: The water solubility of an ester affects its bioavailability to microorganisms. While highly insoluble compounds may be less available, increased hydrophilicity can sometimes correlate with faster degradation, as it facilitates transport to the microbial cells and enzymes. nih.gov

These relationships are crucial for predicting the environmental persistence of different dienyl esters and for designing new compounds with desired biodegradability profiles. uni-konstanz.de

Table 3: Summary of Structure-Activity Relationships in Ester Biodegradability

| Structural Factor | General Effect on Biodegradability | Rationale |

|---|---|---|

| Accessible Ester Bond | Enhances | Facilitates enzymatic hydrolysis by esterases/lipases. |

| Unsaturation (C=C) | Can enhance (especially anaerobically) | May provide additional sites for microbial attack or alter physical properties. researchgate.net |

| Linear Alkyl Chains | Enhances | Linear chains are more easily metabolized via pathways like beta-oxidation. |

| Branched Alkyl Chains | Retards | Steric hindrance can inhibit enzymatic action. researchgate.net |

| Lower Molecular Weight | Generally enhances | Increases water solubility and bioavailability. |

Q & A

Q. What experimental methods are recommended for determining the concentration of acetic acid in aqueous solutions?

Methodological Answer: A standardized titration protocol using sodium hydroxide (NaOH) and phenolphthalein as an indicator is widely employed. Key steps include:

- Titration Setup : Add 10.00 mL of acetic acid solution to a flask with 2-3 drops of phenolphthalein.

- Endpoint Detection : Titrate with 1.00 M NaOH until a persistent pink color appears (pH ~8.2).

- Calculation : Use the equation .

Q. Data Considerations :

| Trial | Volume NaOH (mL) | Calculated Molarity (M) |

|---|---|---|

| 1 | 9.60 | 0.960 |

| 2 | 8.45 | 0.845 |

| Discrepancies (>10% error) may arise from measurement inaccuracies or endpoint misidentification . |

Q. Which spectroscopic techniques are essential for characterizing nona-1,5-dien-4-ol derivatives?

Methodological Answer :

- NMR Spectroscopy : Critical for confirming stereochemistry and substituent positions. For example, in (R,Z)-4-allyl-5-methylnona-1,5-dien-4-ol, -NMR reveals allylic proton splitting patterns at δ 5.2–5.8 ppm and methyl groups at δ 1.2–1.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular formulas. A reported HRMS peak at m/z 323.6169 (Δ = 4.33 ppm) confirms the structure of a nona-1,5-dien-4-ol derivative .

Q. How can pH-dependent solubility be optimized for acetic acid in mixed solvent systems?

Methodological Answer :

- Solvent Selection : Acetic acid’s solubility in water (100% miscible) decreases in non-polar solvents (e.g., hexane). Use ternary solvent systems (e.g., water/ethanol/ethyl acetate) to balance polarity.

- pH Adjustment : Below its pKa (4.76), acetic acid remains protonated, reducing solubility. Adjust pH >5 to deprotonate and enhance aqueous solubility .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies in the synthesis of (R,Z)-4-allyl-5-methylnona-1,5-dien-4-ol derivatives?

Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates. For example, a study resolved the (4S,7R,Z) configuration via single-crystal diffraction .

- Stereoselective Catalysis : Employ Sharpless epoxidation or Jacobsen kinetic resolution to control stereochemistry during allylic oxidation steps .

Q. What strategies are effective in reconciling conflicting kinetic data for acetic acid-catalyzed esterification reactions?

Methodological Answer :

- Error Source Analysis : Quantify uncertainties from temperature fluctuations (±2°C can alter rate constants by 15%) or catalyst purity (e.g., sulfuric acid vs. ion-exchange resins) .

- Computational Modeling : Use density functional theory (DFT) to compare predicted vs. experimental activation energies. For instance, discrepancies in Arrhenius plots may indicate side reactions or solvent effects .

Q. What advanced computational methods validate the reaction pathways of nona-1,5-dien-4-ol in cyclization reactions?

Methodological Answer :

- Transition State Analysis : Locate saddle points using Gaussian 16 with M06-2X/6-311++G(d,p) basis sets. For example, a study confirmed a six-membered cyclic transition state for a Nazarov-type cyclization .

- Kinetic Isotope Effects (KIE) : Compare values to distinguish concerted vs. stepwise mechanisms. A KIE >2 suggests hydrogen transfer is rate-limiting .

Q. Table 1: Key Properties of Acetic Acid

| Property | Value | Source |

|---|---|---|

| pKa | 4.76 | |

| Boiling Point | 118°C | |

| Solubility in Water | Fully miscible |

Q. Table 2: NMR Data for Nona-1,5-Dien-4-Ol Derivatives

| Compound | -NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|

| (R,Z)-4-Allyl-5-methyl derivative | 5.2–5.8 (allylic), 1.2–1.5 (CH3) | 323.6169 (Δ=4.33) |

| (4S,7R,Z) isomer | 3.7 (CH2-O), 2.1 (CH3) | 285.25 (C11H15N3O6) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.